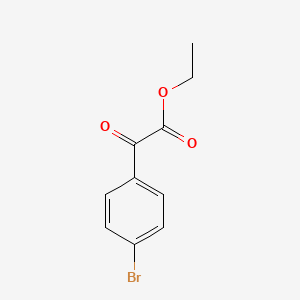

Ethyl 2-(4-bromophenyl)-2-oxoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMTBBEDGCTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444102 | |

| Record name | Ethyl (4-bromophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20201-26-7 | |

| Record name | Ethyl (4-bromophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-bromophenyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 2-(4-bromophenyl)-2-oxoacetate

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromophenyl)-2-oxoacetate

This compound is a bifunctional synthetic building block of considerable value to the pharmaceutical and fine chemical industries.[1][2][3] Its molecular architecture, featuring a reactive α-ketoester moiety and a synthetically versatile aryl bromide handle, allows for a diverse range of chemical transformations.[2][3] The α-ketoester group is a precursor to numerous heterocyclic systems, including quinoxalines and hydantoins, which are core scaffolds in many biologically active compounds.[2][4] Simultaneously, the bromine atom on the phenyl ring serves as a strategic site for late-stage functionalization via cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.[2][3] This guide provides an in-depth examination of the core synthesis mechanisms for this key intermediate, focusing on the underlying principles and practical execution for research and development professionals.

Primary Synthesis Mechanism: The Friedel-Crafts Acylation Pathway

Among the various methodologies for preparing aryl α-keto esters, the Friedel-Crafts acylation of an aromatic hydrocarbon with ethyl oxalyl chloride stands out as a classical and highly effective approach.[5] This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

The overall transformation is as follows:

The reaction proceeds through three critical mechanistic steps, each governed by fundamental principles of physical organic chemistry.

Step 1: Generation of the Electrophile (Acylium Ion Formation)

The reaction is initiated by the activation of the acylating agent, ethyl oxalyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent step. The formation of the stable tetrachloroaluminate anion ([AlCl₄]⁻) also occurs.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The bromine substituent is an ortho, para-directing group due to the ability of its lone pairs to participate in resonance, which stabilizes the positive charge in the sigma complex. Consequently, the acylation occurs predominantly at the para position, with a smaller amount of the ortho-isomer formed. The para-product is sterically less hindered and often favored.

Step 3: Rearomatization and Catalyst Regeneration

In the final step, the aromaticity of the ring is restored. The tetrachloroaluminate anion ([AlCl₄]⁻) acts as a base, abstracting a proton from the sp³-hybridized carbon of the sigma complex. This reforms the aromatic π-system, yielding the final product, this compound. The process also regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct.[6][7] Because the product is a deactivated ketone, it does not readily undergo a second acylation, allowing for the synthesis of the monoacylated product.[7]

Mechanism Visualization: Friedel-Crafts Acylation

Experimental Protocols & Data

The following section provides a representative protocol for the Friedel-Crafts acylation synthesis, which is often favored for its directness.

Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromobenzene

-

Ethyl oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 eq.) is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath.

-

Reactant Addition: A solution of bromobenzene (1.0 eq.) and ethyl oxalyl chloride (1.05 eq.) in anhydrous dichloromethane is added dropwise from the addition funnel to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). [3]5. Work-up: The reaction mixture is cooled again to 0 °C and cautiously poured onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex. [8]6. Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine. [6][8]7. Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. [6]The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. [8] Safety Precautions:

-

Aluminum chloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE). [9]* Ethyl oxalyl chloride is a lachrymator and corrosive.

-

The reaction evolves HCl gas, which is corrosive and toxic. A proper gas trap is essential. [6][8]

Quantitative & Physicochemical Data

Table 1: Representative Reaction Quantities

| Compound | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount |

| Bromobenzene | 157.01 | 1.0 | 1.495 | (e.g., 15.7 g, 0.1 mol) |

| Ethyl oxalyl chloride | 136.53 | 1.05 | 1.222 | (e.g., 14.3 g, 0.105 mol) |

| Aluminum Chloride | 133.34 | 1.1 | - | (e.g., 14.7 g, 0.11 mol) |

| Expected Product | 257.08 | - | ~1.480 | Yield: 75-85% |

Table 2: Physicochemical Properties of this compound [10][11]

| Property | Value |

|---|---|

| CAS Number | 20201-26-7 |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol |

| Physical Form | Yellow Liquid |

| Boiling Point | ~322 °C (est.) |

| Density | ~1.480 g/cm³ |

| Purity | >97% (typical) |

| Storage | Room Temperature, sealed in dry conditions |

Conclusion

The synthesis of this compound is most effectively achieved through established synthetic organic chemistry methodologies. The Friedel-Crafts acylation offers a direct and robust pathway, leveraging the reaction between bromobenzene and ethyl oxalyl chloride under Lewis acid catalysis. Alternatively, a multi-step sequence involving the esterification of 4-bromophenylacetic acid followed by selective α-carbon oxidation provides a reliable route. The choice of method depends on factors such as starting material availability, scalability, and desired purity. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions, maximizing yield, and ensuring the safe and efficient production of this valuable synthetic intermediate for applications in drug discovery and development.

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]

-

Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]

-

Direct Synthesis of α-Keto Esters from Ethylbenzenes Using 48% Aqueous HBr by Aerobic Visible Light. Thieme Connect. Available from: [Link]

-

Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. National Institutes of Health (NIH). Available from: [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available from: [Link]

-

This compound. ChemBK. Available from: [Link]

-

Ethyl Benzoylformate. Organic Syntheses. Available from: [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. Studocu. Available from: [Link]

-

Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis. Angene. Available from: [Link]

-

(S)-ETHYL 3-(4-BROMOPHENYL)BUTANOATE. Organic Syntheses. Available from: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]

-

Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. University of Siegen. Available from: [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College. Available from: [Link]

-

This compound (C10H9BrO3). PubChemLite. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Friedel-crafts acylation yclisation reactions of 3-bromophenyl ethers with phosphorus trichloride and oxalyl chloride to give the corresponding phenoxaphosphine and xanthen-1-one derivatives. PubMed. Available from: [Link]

-

4-Bromophenylacetic acid. Wikipedia. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of "Ethyl 2-(4-bromophenyl)-2-oxoacetate"

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-bromophenyl)-2-oxoacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical, field-proven insights into its analysis and application. We will explore its structural characteristics, spectroscopic profile, and chemical reactivity, grounded in authoritative references and established experimental methodologies.

Molecular Identity and Core Physicochemical Properties

This compound, also known as Ethyl 4-bromobenzoylformate, is a bifunctional organic compound featuring an α-ketoester moiety attached to a brominated phenyl ring.[1][2] This unique combination of functional groups makes it a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]

The presence of the electron-withdrawing α-dicarbonyl system and the bromine atom significantly influences the molecule's electronic properties and reactivity. The bromine atom, in particular, provides a handle for late-stage functionalization via cross-coupling reactions, enabling the creation of diverse compound libraries.[2]

Structural and Physical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 20201-26-7 | [3][4] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][3] |

| Molecular Weight | 257.08 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Physical Form | Yellow Liquid | [4] |

| Boiling Point | 322 °C | [1] |

| Density | 1.480 g/cm³ | [1] |

| Refractive Index | 1.546 | [1] |

| Storage | Sealed in dry, Room Temperature | [1][4][5] |

| InChI Key | SFOMTBBEDGCTHQ-UHFFFAOYSA-N | [3][4] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following sections detail the expected spectroscopic signatures and provide a foundational protocol for chromatographic analysis.

General Analytical Workflow

The confirmation of the structure and purity of a synthesized or purchased batch of this compound follows a standardized, multi-step analytical process. This ensures that the material meets the specifications required for subsequent synthetic applications.

Caption: Standard workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra are based on the principles of chemical shifts and spin-spin coupling.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The ethyl group will produce a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The 1,4-disubstituted (para) aromatic ring will give rise to a pair of doublets, appearing as a classic AA'BB' system due to the magnetic inequivalence of the protons.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the two distinct carbonyl carbons of the α-ketoester system at low field, four aromatic carbons (two of which are quaternary), and the two carbons of the ethyl group. A ¹³C NMR spectrum for the related compound 2-(4-bromophenyl)-2-oxoacetic acid has been reported, providing a reference for the aromatic and carbonyl carbon shifts.[6]

| Feature | Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |

| Ethyl -CH₂- | ~4.4 ppm (quartet, J ≈ 7.1 Hz) | ~62 ppm |

| Ethyl -CH₃ | ~1.4 ppm (triplet, J ≈ 7.1 Hz) | ~14 ppm |

| Aromatic C-H | ~7.7 ppm (doublet, 2H), ~7.9 ppm (doublet, 2H) | ~129-132 ppm |

| Aromatic C-Br | - | ~130 ppm |

| Aromatic C-C=O | - | ~133 ppm |

| Ester C=O | - | ~163 ppm |

| Keto C=O | - | ~185 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by strong absorptions from the two carbonyl groups.

-

C=O Stretch (Keto): A strong, sharp absorption is expected around 1730-1750 cm⁻¹.

-

C=O Stretch (Ester): A second strong absorption is expected at a slightly higher wavenumber, typically 1750-1770 cm⁻¹, characteristic of α-keto esters.

-

C-O Stretch (Ester): A strong band will appear in the 1200-1300 cm⁻¹ region.[7]

-

Aromatic C=C Stretch: Medium intensity peaks will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a definitive indicator for the presence of a single bromine atom. PubChem lists GC-MS data for this compound.[3]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its dual reactivity.[2] The α-ketoester moiety is highly electrophilic, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions.

Caption: Key reactive sites and corresponding synthetic transformations.

Reactions at the α-Ketoester Moiety

The adjacent electron-withdrawing groups make both carbonyl carbons highly electrophilic. This site is the hub for constructing heterocyclic systems. A primary application is the synthesis of quinoxaline derivatives through condensation with o-phenylenediamines.[2][8] This reaction is a cornerstone in medicinal chemistry, as the quinoxaline scaffold is present in numerous pharmacologically active agents.[8]

Reactions at the Aryl Bromide

The bromine atom on the phenyl ring is a versatile functional handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the introduction of a wide array of substituents (aryl, alkyl, alkynyl groups), dramatically increasing the molecular diversity achievable from this single starting material. This feature is invaluable in drug discovery for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are provided as a self-validating framework for the analysis and handling of this compound.

Protocol: Purity Determination by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of organic compounds. The method separates the main component from any impurities, and the area under the peak at a specific wavelength is proportional to its concentration.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (optional, for peak shaping)

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: Acetonitrile.

-

(Optional) Add 0.1% formic acid to both phases to improve peak shape. Degas both mobile phases by sonication or vacuum filtration.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile.

-

Perform a serial dilution to a working concentration of ~0.1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: 254 nm (or wavelength of maximum absorbance).

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 50% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

-

Protocol: Synthesis via Friedel-Crafts Acylation (Conceptual)

Rationale: One of the conventional routes to synthesize α-keto esters involves the Friedel-Crafts acylation of an aromatic compound.[9] This conceptual protocol outlines the general steps. A method described for the synthesis of the title compound involves reacting 4-bromoacetophenone with ethyl bromoacetate using an acidic catalyst.[1]

Materials:

-

Bromobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃, Lewis acid catalyst)

-

Dichloromethane (DCM, anhydrous solvent)

-

Hydrochloric acid (HCl, aqueous solution for workup)

-

Sodium sulfate (anhydrous, for drying)

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 eq) to anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add bromobenzene (1.2 eq) to the suspension with stirring.

-

Add ethyl oxalyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to obtain pure this compound.[10]

References

- A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters - Benchchem.

- Ethyl 2-(4-bromophenyl)

- This compound | C10H9BrO3 | CID 10729811 - PubChem.

- Keto Acids and Esters - Oxygen Containing Compounds - MC

- Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI.

- A Comparative Guide to Ethyl 2-(3-bromophenyl)

- Ethyl 2-(4-bromophenyl)

- Application Notes and Protocols: Ethyl 2-(3-bromophenyl)

- Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)

- Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in...

- 20201-26-7|Ethyl 2-(4-bromophenyl)

- infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes.

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 20201-26-7 [sigmaaldrich.com]

- 5. 20201-26-7|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

"Ethyl 2-(4-bromophenyl)-2-oxoacetate" CAS number 20201-26-7

An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS: 20201-26-7)

A Keystone Intermediate for Advanced Synthesis

Abstract

This compound is a bifunctional molecule of significant interest in modern organic and medicinal chemistry. Possessing both a highly reactive α-keto ester moiety and a versatile brominated aromatic ring, it serves as a powerful building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive technical overview, synthesizing foundational chemical data with practical, field-tested insights into its synthesis, reactivity, and applications. The protocols and mechanistic discussions herein are designed to be self-validating, empowering researchers to leverage this compound's full synthetic potential with confidence and scientific rigor.

Core Compound Analysis: Structure and Properties

At its core, this compound (also known as ethyl 4-bromobenzoylformate) is an aromatic α-keto ester. The molecule's utility is derived from the distinct and often orthogonal reactivity of its two primary functional domains: the electrophilic 1,2-dicarbonyl system and the phenyl ring activated for cross-coupling by the bromo substituent.

Caption: Molecular structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 20201-26-7 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid/crystalline powder | N/A |

| InChIKey | SFOMTBBEDGCTHQ-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis is the Friedel-Crafts acylation of bromobenzene with ethyl oxalyl chloride.[3] This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate the highly reactive acylium ion electrophile.[4]

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Methodology:

-

Inert Atmosphere & Setup: A multi-necked, flame-dried flask is assembled with a magnetic stirrer, dropping funnel, and a condenser fitted with a gas bubbler (to an HCl trap). The system is maintained under an inert atmosphere (N₂ or Ar).

-

Expertise Insight: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Rigorous exclusion of atmospheric moisture is non-negotiable to prevent catalyst quenching and ensure reaction efficiency.[5]

-

-

Catalyst Suspension: Anhydrous AlCl₃ (1.1 eq.) is suspended in a dry, non-coordinating solvent (e.g., dichloromethane, CH₂Cl₂) and cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of bromobenzene (1.0 eq.) and ethyl oxalyl chloride (1.05 eq.) in the same dry solvent is added dropwise via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 5-10 °C.

-

Expertise Insight: The product ketone is a moderate Lewis base and will form a stable complex with AlCl₃, effectively sequestering the catalyst.[5][6] Therefore, a stoichiometric amount of AlCl₃ is required, not a catalytic one. The reaction is exothermic, and slow addition at low temperature prevents potential side reactions.

-

-

Reaction Progression: After addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-6 hours. Progress is monitored by TLC or LC-MS until consumption of the limiting reagent.

-

Quench & Work-up: The reaction mixture is carefully and slowly poured onto a stirred slurry of crushed ice and concentrated HCl.

-

Trustworthiness Principle: This highly exothermic quench must be performed cautiously in a well-ventilated fume hood. The acidic water hydrolyzes the aluminum-ketone complex, liberating the product, and dissolves the inorganic salts.

-

-

Extraction & Purification: The organic layer is separated. The aqueous layer is extracted twice more with CH₂Cl₂. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The solution is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Isolation: The resulting crude solid is purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography to yield the pure product.

Synthetic Utility: A Bifunctional Linchpin

The true power of this reagent lies in the ability to selectively address its two reactive centers, making it a cornerstone for building molecular diversity.

A. Transformations of the α-Keto Ester Moiety

The vicinal dicarbonyl system is a hub of reactivity, serving as a precursor to many important functional groups and heterocyclic systems.[3][7][8] This 1,2-dicarbonyl motif is a vital structure found in numerous natural products and pharmaceuticals.[9]

-

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents (e.g., NaBH₄), yielding valuable α-hydroxy ester intermediates.

-

Nucleophilic Addition: Grignard or organolithium reagents add to the ketone to form tertiary α-hydroxy esters.

-

Heterocycle Synthesis: Condensation with binucleophiles is a classic strategy. For example, reaction with o-phenylenediamines provides a direct route to quinoxaline derivatives, a common scaffold in medicinal chemistry.

-

Amidation: The ester can be converted to an amide via aminolysis, providing access to α-keto amides, which are important fragments in drug discovery.[9]

B. Transformations of the 4-Bromophenyl Moiety

The C-Br bond is a prime handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters introduces new carbon frameworks, ideal for creating biaryl structures.

-

Heck-Mizoroki Coupling: Coupling with alkenes provides access to substituted stilbene and cinnamate derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes yields aryl-alkyne structures, important in materials science and as pharmaceutical precursors.

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a wide range of primary and secondary amines, an essential transformation in drug development.

-

Cyanation: Introduction of a nitrile group via reagents like CuCN, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Caption: Major synthetic pathways accessible from the title compound.

Safety and Hazard Management

According to GHS classification, this compound is an irritant.[1] Proper handling is essential for laboratory safety.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and bases.

References

-

Recent Advances in the Synthesis and Applications of α‐Ketothioesters. (2021). ResearchGate. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. (2024). ChemBK. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]

-

Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. (2019). National Center for Biotechnology Information. [Link]

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. (2020). ACS Omega. [Link]

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. (2020). National Center for Biotechnology Information. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]

Sources

- 1. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Ethyl 4-bromobenzoylformate

Introduction: The Significance of Ethyl 4-bromobenzoylformate in Modern Synthesis

Ethyl 4-bromobenzoylformate, also known as Ethyl 2-(4-bromophenyl)-2-oxoacetate, is a pivotal intermediate in the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its molecular architecture, featuring an α-ketoester moiety and a brominated aromatic ring, offers a versatile platform for the construction of complex molecular scaffolds. The presence of multiple reactive sites allows for a diverse range of chemical transformations, making it a valuable building block for medicinal chemists and process development scientists.

This technical guide provides a comprehensive structural analysis of Ethyl 4-bromobenzoylformate, delving into the core analytical techniques employed for its characterization. As researchers and drug development professionals, a thorough understanding of the structural integrity and purity of such intermediates is paramount for the successful progression of a synthetic campaign. This document will not only present the analytical data but also provide insights into the rationale behind the experimental choices and the interpretation of the spectral data, ensuring a holistic understanding of the molecule's structural attributes.

Molecular Structure and Physicochemical Properties

Ethyl 4-bromobenzoylformate is a colorless to light yellow liquid with the following key properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| CAS Number | 20201-26-7 | [2] |

| Appearance | Yellow Liquid | |

| Storage Temperature | Room Temperature |

The molecular structure of Ethyl 4-bromobenzoylformate is depicted below:

Caption: Molecular structure of Ethyl 4-bromobenzoylformate.

Synthesis of Ethyl 4-bromobenzoylformate: A Practical Approach

A common and effective method for the synthesis of Ethyl 4-bromobenzoylformate involves the Friedel-Crafts acylation of bromobenzene with monoethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.[3]

Experimental Protocol:

-

To a stirred mixture of bromobenzene (1.0 eq) and monoethyl oxalyl chloride (1.0 eq) in a suitable solvent such as dichloromethane, add aluminum trichloride (1.9 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18 hours.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., eluting with an ethyl acetate/petroleum ether gradient) to yield Ethyl 4-bromobenzoylformate as a yellow oil.[3]

Caption: Synthetic workflow for Ethyl 4-bromobenzoylformate.

Structural Elucidation: A Multi-faceted Analytical Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of Ethyl 4-bromobenzoylformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Ethyl 4-bromobenzoylformate provides distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts, multiplicities, and coupling constants are consistent with the proposed structure.

Table 1: ¹H NMR Spectral Data for Ethyl 4-bromobenzoylformate (400 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.90 | Doublet (d) | 2H | 8.6 | Aromatic Protons (ortho to C=O) |

| 7.66 | Doublet (d) | 2H | 8.6 | Aromatic Protons (ortho to Br) |

| 4.45 | Quartet (q) | 2H | 7.0 | -OCH₂CH₃ |

| 1.42 | Triplet (t) | 3H | 7.0 | -OCH₂CH₃ |

-

Expertise & Experience: The downfield chemical shifts of the aromatic protons (7.90 and 7.66 ppm) are indicative of their attachment to an electron-deficient aromatic ring, a consequence of the electron-withdrawing nature of both the bromo and the benzoylformate substituents. The characteristic doublet splitting pattern with a coupling constant of 8.6 Hz is typical for a 1,4-disubstituted benzene ring. The ethyl group protons exhibit the expected quartet for the methylene group (4.45 ppm) coupled to the methyl group, and a triplet for the methyl group (1.42 ppm) coupled to the methylene group, with a coupling constant of 7.0 Hz.

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for Ethyl 4-bromobenzoylformate (100 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Assignment |

| 185.1 | C=O (keto) |

| 163.2 | C=O (ester) |

| 132.3 | Aromatic C-H |

| 131.4 | Aromatic C-H |

| 131.4 | Aromatic C-Br |

| 130.5 | Aromatic C-C=O |

| 62.5 | -OCH₂CH₃ |

| 14.1 | -OCH₂CH₃ |

-

Expertise & Experience: The two carbonyl carbons are clearly distinguished, with the ketonic carbonyl resonating further downfield (185.1 ppm) compared to the ester carbonyl (163.2 ppm). The four distinct signals in the aromatic region confirm the 1,4-disubstitution pattern. The upfield signals at 62.5 and 14.1 ppm are characteristic of the ethyl ester moiety. The chemical shift for the carbon attached to bromine is observed at approximately 131.4 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorptions for Ethyl 4-bromobenzoylformate

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~1730-1715 | Strong, Sharp | C=O (ester) | Stretch |

| ~1690-1670 | Strong, Sharp | C=O (keto) | Stretch |

| ~1600-1450 | Medium to Weak | C=C | Aromatic Ring Stretch |

| ~1250-1000 | Strong | C-O | Ester Stretch |

| ~1100-1000 | Medium | C-Br | Stretch |

-

Trustworthiness: The presence of two distinct, strong carbonyl absorption bands would be a key diagnostic feature in the IR spectrum, confirming the presence of both the keto and ester functionalities. The exact positions of these bands can be influenced by conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for Ethyl 4-bromobenzoylformate

| m/z | Ion |

| 257/259 | [M+H]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 229/231 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 76 | [C₆H₄]⁺ |

-

Authoritative Grounding: The most characteristic feature in the mass spectrum of Ethyl 4-bromobenzoylformate would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the classic isotopic signature of a bromine atom.[3] The predicted fragmentation pattern involves the loss of small neutral molecules such as carbon monoxide (CO) or ethylene (C₂H₄), and the formation of characteristic acylium and aryl cations.

Caption: Workflow for the structural analysis of Ethyl 4-bromobenzoylformate.

Conclusion: A Well-Characterized and Versatile Synthetic Intermediate

The comprehensive structural analysis of Ethyl 4-bromobenzoylformate through a combination of NMR, IR, and mass spectrometry provides unequivocal evidence for its chemical identity and purity. The presented data and experimental protocols serve as a robust foundation for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. A thorough understanding of its structural characteristics is the cornerstone of reliable and reproducible chemical synthesis, ultimately enabling the efficient development of novel molecules with potential therapeutic or agrochemical applications.

References

-

Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Royal Society of Chemistry. [Link]

-

Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609. PubChem. [Link]

-

This compound | C10H9BrO3 | CID 10729811. PubChem. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. [Link]

-

Supporting information. Royal Society of Chemistry. [Link]

-

This compound. ChemBK. [Link]

-

Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in... ResearchGate. [Link]

-

nuclear magnetic resonance - spectroscopy. [Link]

-

Ethyl-α-bromophenyl acetate. NIST WebBook. [Link]

-

Analysis of 13C NMR Spectra of Some Phenyl Acetates. [Link]

-

Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. [Link]

-

Ethyl 4-bromobenzoylformate, CasNo.20201-26-7. LookChem. [Link]

-

ETHYL-[(4-BROMOPHENYL)-THIO]-ACETATE - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

An In-depth Technical Guide to the Reactivity of Ethyl 2-(4-bromophenyl)-2-oxoacetate with Nucleophiles

Abstract

Ethyl 2-(4-bromophenyl)-2-oxoacetate is a highly versatile bifunctional synthetic building block, prized in medicinal chemistry and materials science. Its reactivity is governed by two proximal electrophilic centers—an α-keto carbonyl and an ester carbonyl—and a functionalizable aryl bromide moiety. This guide provides an in-depth exploration of its reactivity profile with common classes of nucleophiles. We will dissect the underlying principles of chemoselectivity, offering field-proven experimental protocols and mechanistic insights to empower researchers in leveraging this reagent for complex molecular architecture development.

Molecular Architecture and Electrophilicity Profile

The synthetic utility of this compound stems from its distinct reactive sites. The core of its reactivity lies in the α-ketoester functionality, which presents two electrophilic carbonyl carbons.

-

C1 (Ketone Carbonyl): This carbon is part of a ketone functional group. It is highly electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent ester group. It is the primary site for nucleophilic attack by "hard" and irreversible nucleophiles.

-

C2 (Ester Carbonyl): This carbon is part of an ethyl ester. While electrophilic, it is generally less reactive than the ketone carbonyl. The adjacent oxygen atom can donate lone-pair electron density through resonance, slightly diminishing the carbon's positive charge. This site is typically attacked under conditions that favor reversible addition or when the ketone is sterically hindered or has already reacted.

-

Aryl Bromide: The bromine atom on the phenyl ring provides a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Heck), though this is outside the scope of direct nucleophilic attack discussed in this guide.

The preferential reactivity of the ketone carbonyl allows for a high degree of chemoselectivity in synthetic design.[1][2]

Caption: Electrophilic sites on this compound.

Reactions with Nitrogen Nucleophiles: Synthesis of Heterocycles

The 1,2-dicarbonyl motif is an exceptional precursor for synthesizing nitrogen-containing heterocycles. A prime example is the condensation with 1,2-diamines to form quinoxalinones, a scaffold present in many biologically active compounds.[3][4]

Mechanism: Quinoxalinone Formation

The reaction with a binucleophile like o-phenylenediamine proceeds via a well-defined pathway. The more nucleophilic amine first attacks the more electrophilic ketone carbonyl (C1). This is followed by an intramolecular cyclization where the second amine group attacks the ester carbonyl (C2), leading to the elimination of ethanol and subsequent dehydration to yield the stable aromatic quinoxalinone ring system.[3]

Caption: Workflow for the synthesis of a quinoxalinone derivative.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)quinoxalin-2(1H)-one

This protocol is adapted from established procedures for the synthesis of quinoxalinones from α-ketoesters.[3]

-

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Ethanol (for recrystallization)

-

Standard reflux and filtration apparatus

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.57 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of glacial acetic acid.

-

Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.

-

Upon completion, allow the mixture to cool to room temperature, during which a precipitate should form.

-

Pour the cooled mixture into 100 mL of ice-cold water with vigorous stirring to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

-

Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid.

-

Data Summary

| Entry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Glacial Acetic Acid | 118 | 2 | 92 |

| 2 | Ethanol | 78 | 4 | 85 |

| Note: This data is representative for this class of reaction. Actual results may vary.[4] |

Reactions with Carbon Nucleophiles

Carbon-carbon bond formation is central to organic synthesis. This compound reacts predictably with strong carbon nucleophiles like Grignard and Wittig reagents, primarily at the ketone carbonyl.

Grignard Reaction: Tertiary Alcohol Synthesis

Grignard reagents (R-MgX) are potent nucleophiles that readily attack carbonyl groups.[5][6] In the case of an α-ketoester, the reaction is highly chemoselective for the more reactive ketone.[7] The addition of one equivalent of a Grignard reagent results in the formation of a tertiary alcohol after an acidic workup.

Mechanism: The nucleophilic alkyl or aryl group from the Grignard reagent adds to the ketone carbonyl, breaking the C=O π-bond to form a magnesium alkoxide intermediate. Subsequent protonation during aqueous workup yields the tertiary alcohol.

Caption: Grignard reaction with this compound.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate

-

Materials:

-

Magnesium turnings (1.1 eq)

-

Bromobenzene (1.1 eq)

-

Anhydrous Diethyl Ether or THF

-

This compound (1.0 eq)

-

Saturated aqueous NH₄Cl solution

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

Grignard Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare phenylmagnesium bromide by adding a solution of bromobenzene (1.73 g, 11 mmol) in 10 mL of anhydrous ether to magnesium turnings (0.27 g, 11 mmol) in 5 mL of ether. Initiate the reaction with a small iodine crystal if necessary.

-

Addition Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of this compound (2.57 g, 10 mmol) in 15 mL of anhydrous ether dropwise over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup: Cool the reaction mixture back to 0°C and quench by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel.

-

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting ketones into alkenes.[8] It utilizes a phosphorus ylide (a Wittig reagent), which reacts with the ketone carbonyl to form a C=C double bond.[9][10] This reaction is highly specific for aldehydes and ketones, leaving the ester group untouched.

Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate.[8][11] This intermediate rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[11]

Caption: The two stages of the Wittig Reaction workflow.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)propenoate

-

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

n-Butyllithium (n-BuLi) solution (1.1 eq)

-

Anhydrous THF

-

This compound (1.0 eq)

-

-

Procedure:

-

Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (3.93 g, 11 mmol) in 40 mL of anhydrous THF.

-

Cool the suspension to 0°C and add n-BuLi (e.g., 4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at 0°C for 1 hour.

-

Reaction: To the ylide solution, add a solution of this compound (2.57 g, 10 mmol) in 15 mL of anhydrous THF dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

-

Reduction with Hydride Nucleophiles

Nucleophilic hydride (H⁻) reagents are used to reduce carbonyl groups. The choice of reagent dictates the outcome when multiple carbonyls are present.

-

Sodium borohydride (NaBH₄): A mild reducing agent that selectively reduces aldehydes and ketones. It will reduce the ketone of this compound to a secondary alcohol, leaving the ester intact.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will reduce both the ketone and the ester, typically yielding a diol.

Mechanism (Ketone Reduction with NaBH₄): The borohydride ion delivers a hydride to the electrophilic ketone carbon.[5] A subsequent workup with a proton source (e.g., water or mild acid) protonates the resulting alkoxide to give the secondary alcohol.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate

-

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (0.5 eq)

-

Methanol or Ethanol

-

Dilute HCl for workup

-

-

Procedure:

-

Dissolve this compound (2.57 g, 10 mmol) in 50 mL of methanol in a 100 mL flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (0.19 g, 5 mmol) portion-wise over 15 minutes, controlling any effervescence.

-

Stir the reaction at 0°C for 1 hour.

-

Monitor the reaction by TLC.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is ~5-6.

-

Remove the methanol under reduced pressure.

-

Add 30 mL of water and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product, which can be further purified by chromatography if necessary.

-

Conclusion

This compound demonstrates a clear and synthetically useful hierarchy of reactivity. The α-ketone is the primary site of attack for a wide range of strong, irreversible nucleophiles, including organometallics, ylides, and hydrides. This predictable chemoselectivity allows for the clean formation of tertiary alcohols, alkenes, and secondary alcohols, respectively. Furthermore, its reaction with binucleophiles like diamines provides an efficient route to complex heterocyclic systems such as quinoxalones. This reliable reactivity profile, combined with the potential for subsequent cross-coupling at the aryl bromide position, cements its role as a powerful and versatile intermediate for the modern synthetic chemist.

References

-

Title: Reaction between ethylenediamine and benzoylformate. Source: ResearchGate URL: [Link]

-

Title: Nucleophilic Addition of Benzylboronates to Activated Ketones Source: PMC - NIH URL: [Link]

-

Title: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones Source: LibreTexts URL: [Link]

-

Title: General procedure for synthesis of (E)-2-oxo-2-phenylacetaldehyde oxime (11). Source: ResearchGate URL: [Link]

-

Title: Synthesis of an Alkene via the Wittig Reaction Source: University of Missouri-St. Louis URL: [Link]

-

Title: Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction Source: YouTube URL: [Link]

-

Title: Introduction to Nucleophilic Addition Reactions Source: Chad's Prep® URL: [Link]

-

Title: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones Source: OpenStax URL: [Link]

-

Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide Source: University of Nebraska-Lincoln URL: [Link]

-

Title: The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one Source: University of Iowa URL: [Link]

-

Title: Wittig Reaction: Mechanism and Examples Source: Master Organic Chemistry URL: [Link]

-

Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

-

Title: Reaction of ethyl benzoate and O-Bn-hydroxylamine with different bases. Source: ResearchGate URL: [Link]

-

Title: Wittig reaction Source: Wikipedia URL: [Link]

-

Title: Wittig Reaction: Mechanism and Examples Source: NROChemistry URL: [Link]

-

Title: ethyl 2-oxo-2-phenylacetate Source: ChemSynthesis URL: [Link]

-

Title: this compound Source: ChemBK URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

- Title: Production of 2-aryl-2-oxo-acetate esters Source: Google Patents URL

- Title: Method for preparing ethyl 2-oxy-4-phenylbutyrate Source: Google Patents URL

-

Title: Supporting Information for Experimental procedures and analytical data Source: The Royal Society of Chemistry URL: [Link]

-

Title: Explaining the reaction between acyl chlorides and amines - addition / elimination Source: Chemguide URL: [Link]

-

Title: The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles Source: ResearchGate URL: [Link]

-

Title: ethyl 2-oxo-2-phenylacetate Source: Stenutz URL: [Link]

-

Title: With Grignard Reagents Source: ResearchGate URL: [Link]

-

Title: Ethyl 2-(4-bromophenyl)acetate Source: PubChem URL: [Link]

-

Title: First report on bio-catalytic N-formylation of amines using ethyl formate Source: RSC Publishing URL: [Link]

-

Title: Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor Source: PubMed URL: [Link]

Sources

- 1. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. aroonchande.com [aroonchande.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The Pharmacological Potential of Ethyl 2-(4-bromophenyl)-2-oxoacetate Derivatives: A Technical Guide

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Promise of a Versatile Chemical Scaffold

For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular entities with potent and selective biological activities is a perpetual endeavor. Within the vast landscape of organic chemistry, certain scaffolds serve as privileged structures, offering a foundation for the synthesis of diverse derivatives with significant therapeutic potential. One such scaffold, derived from Ethyl 2-(4-bromophenyl)-2-oxoacetate, has emerged as a focal point for the development of new anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, offering insights into their mechanisms of action and future therapeutic applications.

The Synthetic Gateway: From a Simple Ester to Complex Heterocycles

This compound is a versatile starting material, readily available and amenable to a variety of chemical transformations. Its α-ketoester functionality provides two reactive sites for cyclization and derivatization, making it an ideal precursor for the synthesis of a wide range of heterocyclic compounds. While direct synthesis pathways from this specific ester to all the discussed bioactive molecules are not always explicitly detailed in the literature, the closely related precursor, p-bromo acetophenone, is frequently used. The transformation of p-bromo acetophenone to this compound is a standard synthetic step, thus establishing a clear and logical connection.

The primary synthetic utility of this scaffold lies in its reaction with various binucleophiles to construct five- and six-membered heterocyclic rings, which form the core of many biologically active molecules. Two prominent examples are the synthesis of thiazole and quinoxaline derivatives.

Synthesis of Thiazole Derivatives

Thiazole rings are a common feature in many antimicrobial agents. The Hantzsch thiazole synthesis is a classic and efficient method for their preparation. In the context of this compound derivatives, a common starting point is the reaction of p-bromo acetophenone with thiourea and iodine to form 4-(4-bromophenyl)-thiazol-2-amine.[1] This key intermediate can then be further modified. For instance, reaction with various substituted benzaldehydes yields Schiff bases, which can then be cyclized with thioglycolic acid to produce a library of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives.[1]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine [1]

-

Reaction Setup: A mixture of p-bromo acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round-bottom flask.

-

Reflux: The mixture is refluxed for 11–12 hours.

-

Work-up: The reaction mixture is cooled to room temperature.

-

Purification: The cooled mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine. The resulting solid, 4-(4-bromophenyl)-thiazol-2-amine, is then collected.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer properties. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound, with its α-ketoester moiety, is an ideal substrate for this reaction.

Generalized Reaction Scheme: Synthesis of Quinoxalinones

The reaction of this compound with a substituted o-phenylenediamine in a suitable solvent, often under acidic conditions, leads to the formation of a 3-(4-bromophenyl)quinoxalin-2(1H)-one derivative. This reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration.

Biological Activities: A Multifaceted Pharmacological Profile

Derivatives of this compound have demonstrated a remarkable range of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects. The presence of the 4-bromophenyl moiety appears to be a critical determinant of this activity.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of quinoxaline and thiazole derivatives bearing the 4-bromophenyl group.

Quinoxaline Derivatives: These compounds have shown significant cytotoxicity against various cancer cell lines. For instance, certain bromo-substituted quinoxalines have demonstrated potent inhibitory activity against human non-small-cell lung cancer cells (A549 cells), with IC50 values comparable to the clinical anticancer drug 5-fluorouracil.[2]

Mechanism of Action: The anticancer effect of these quinoxaline derivatives is often mediated through the induction of apoptosis. Studies have shown that these compounds can trigger the mitochondrial- and caspase-3-dependent apoptotic pathways.[2] This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | [2] |

| 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | [2] |

| 5-Fluorouracil | A549 (Non-small-cell lung) | 4.89 ± 0.20 | [2] |

| XVa | HCT116 (Colon) | 4.4 | [3] |

| XVa | MCF-7 (Breast) | 5.3 | [3] |

| VIIIc | HCT116 (Colon) | 2.5 | [3] |

| VIIIc | MCF-7 (Breast) | 9 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Thiazole derivatives containing the 4-bromophenyl moiety have shown promising activity against a range of bacterial and fungal pathogens.

Spectrum of Activity: These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[1] Several derivatives have exhibited significant antimicrobial potential, with some showing superior activity against Gram-negative bacteria.[4]

Mechanism of Action: The precise mechanism of action of these thiazole derivatives is still under investigation, but it is believed that they may interfere with essential cellular processes in microorganisms. The thiazole ring is a known pharmacophore that can interact with various enzymes and proteins. The lipophilic nature of the 4-bromophenyl group may facilitate the transport of the molecule across the microbial cell membrane.

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6b | E. coli | 20 | [4] |

| 6c | E. coli | 20 | [4] |

| 6j | E. coli | 20 | [4] |

| p2 | S. aureus | 16.1 µM | [5] |

| p2 | E. coli | 16.1 µM | [5] |

| p4 | B. subtilis | 28.8 µM | [5] |

| p6 | C. albicans | 15.3 µM | [5] |

| p3 | A. niger | 16.2 µM | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity

While less extensively studied for this specific class of derivatives, heterocyclic compounds, in general, are known to possess anti-inflammatory properties. The mechanism of action for anti-inflammatory agents often involves the inhibition of key enzymes or signaling pathways involved in the inflammatory response.

Potential Mechanisms: Derivatives of this compound could potentially exert anti-inflammatory effects by:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.

-

Modulation of Cytokine Production: Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play a crucial role in the inflammatory cascade.

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammatory gene expression.

Further research is needed to fully elucidate the anti-inflammatory potential and mechanisms of action of this class of compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Several key SAR insights can be drawn from the available data:

-

The Importance of the 4-Bromophenyl Moiety: The presence of the bromine atom at the para-position of the phenyl ring is a recurring feature in many of the active compounds. This substituent can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to biological targets and its ability to cross cell membranes.

-

Influence of Substituents on Heterocyclic Rings: The nature and position of substituents on the thiazole or quinoxaline ring can significantly impact biological activity. For example, in some quinoxaline series, the introduction of bromo groups has been shown to provide better anticancer activity compared to nitro groups.[2] In thiazole derivatives, both electron-donating and electron-withdrawing groups on the phenyl ring attached to the thiazolidinone moiety can influence antimicrobial potency.[1]

-

The Role of the Heterocyclic Core: The choice of the heterocyclic scaffold (e.g., thiazole vs. quinoxaline) can direct the biological activity profile of the derivatives, suggesting that these cores interact with different biological targets.

Future Directions and Therapeutic Potential

The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The versatility of the starting material allows for the synthesis of large and diverse chemical libraries, which can be screened for a wide range of therapeutic applications.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in animal models of cancer, infectious diseases, and inflammation to assess their therapeutic potential in a physiological context.

References

- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (URL not available)

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. National Institutes of Health. [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. National Institutes of Health. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Scilit. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health. [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

-

Design, Synthesis, Antimicrobial And Anticancer Evaluation Of Thiazole Clubbed With 4- Thiazolidinone Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. ResearchGate. [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [Link]

-

Push–Pull Derivatives Based on 2,4 -Biphenylene Linker with Quinoxaline,[1][2][6]Oxadiazolo. MDPI. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

-

Recent advancements in the development of heterocyclic anti-inflammatory agents. PubMed. [Link]

-

Heterocyclic compounds as inflammation inhibitors. PubMed. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]

-

Molecular Mechanisms of Anti-Inflammatory Phytochemicals. National Institutes of Health. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]